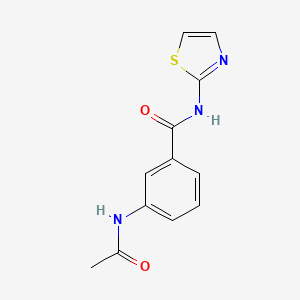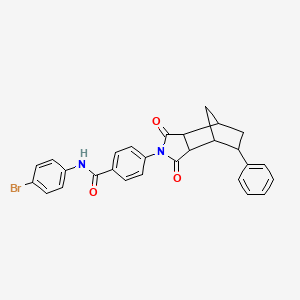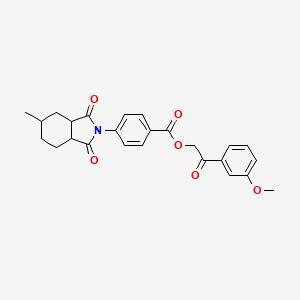
2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Introduction of Substituents: The introduction of the 4-fluorophenyl and 4-bromophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures.
Esterification: The final step involves the esterification of the quinoline derivative with 2-oxoethyl groups. This can be done using esterification reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions (fluorophenyl and bromophenyl groups) using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, strong bases (e.g., sodium hydride)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate
- 2-(4-Fluorophenyl)-7-chloro-8-methylquinoline-4-carboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 7-chloro-8-methylquinoline-4-carboxylate
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate is unique due to the presence of both fluorophenyl and bromophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H16BrClFNO3 |
|---|---|
Peso molecular |
512.8 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrClFNO3/c1-14-21(27)11-10-19-20(12-22(29-24(14)19)15-2-6-17(26)7-3-15)25(31)32-13-23(30)16-4-8-18(28)9-5-16/h2-12H,13H2,1H3 |
Clave InChI |
NZDKMAVUGUAUOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)


![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)
![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)


![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12461668.png)
![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
![N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12461687.png)


